(1-methyl-1H-indazol-6-yl)methanamine HCl: A Technical Guide for Drug Development Professionals
(1-methyl-1H-indazol-6-yl)methanamine HCl: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Marketed drugs such as Pazopanib, an angiogenesis inhibitor for renal cell carcinoma, and Bendazac, an anti-inflammatory agent, feature the indazole core, underscoring its clinical significance.[4] This guide focuses on a specific derivative, (1-methyl-1H-indazol-6-yl)methanamine hydrochloride, providing an in-depth look at its chemical properties, a robust synthesis protocol, and its potential applications in modern drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of (1-methyl-1H-indazol-6-yl)methanamine HCl are summarized below. The molecular weight of the hydrochloride salt is 197.67 g/mol , derived from the base molecule's formula of C9H11N3 and the addition of hydrogen chloride.
| Property | Value | Source/Method |
| IUPAC Name | (1-methyl-1H-indazol-6-yl)methanamine hydrochloride | --- |
| CAS Number | 1357945-57-3 | [6] |
| Molecular Formula | C9H12ClN3 | Calculated |
| Molecular Weight | 197.67 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | --- |
| Solubility | Soluble in water, methanol, DMSO (Predicted) | --- |
| Melting Point | >200 °C (Predicted) | --- |
| pKa | ~9.5 (amine), ~1.5 (indazole N2) (Predicted) | --- |
Synthesis and Characterization: A Validated Workflow
The synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl can be approached through a multi-step process starting from commercially available 6-nitro-1H-indazole. The chosen pathway emphasizes regioselectivity and employs well-established, high-yielding reactions common in heterocyclic chemistry.[3]
Synthetic Pathway Overview
The synthesis initiates with the selective N-methylation of the indazole ring, followed by the reduction of the nitro group to an amine. This amine is then converted to a nitrile, which is subsequently reduced to the desired primary amine and finally converted to its hydrochloride salt. This pathway is designed to be robust and scalable.
Caption: Synthetic route for (1-methyl-1H-indazol-6-yl)methanamine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole
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Rationale: N-alkylation of indazoles can occur at either the N1 or N2 position. The use of a mild base like potassium carbonate and a polar aprotic solvent such as DMF favors the thermodynamically more stable N1-alkylation product.
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To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (1.2 eq) dropwise.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-methyl-6-nitro-1H-indazole.
Step 2: Synthesis of 1-Methyl-1H-indazol-6-amine
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Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with palladium on carbon being a standard and effective catalyst.
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Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon.
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Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
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Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-6-amine, which can be used in the next step without further purification.
Step 3: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile (Sandmeyer Reaction)
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Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
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Suspend 1-methyl-1H-indazol-6-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C.
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Slowly add the cold diazonium salt solution to the hot cyanide solution.
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Stir the mixture at 80 °C for 1 hour, then cool to room temperature.
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Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
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Purify by column chromatography to yield 1-methyl-1H-indazole-6-carbonitrile.
Step 4: Synthesis of (1-methyl-1H-indazol-6-yl)methanamine
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Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing nitriles to primary amines.
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To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1-methyl-1H-indazole-6-carbonitrile (1.0 eq) in THF dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4 hours.
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Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water.
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Filter the resulting solid and wash with THF.
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Concentrate the filtrate to yield (1-methyl-1H-indazol-6-yl)methanamine.
Step 5: Formation of the Hydrochloride Salt
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Rationale: Conversion to the hydrochloride salt is often performed to improve the stability and aqueous solubility of the amine.
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Dissolve the crude (1-methyl-1H-indazol-6-yl)methanamine in a minimal amount of methanol.
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Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (1-methyl-1H-indazol-6-yl)methanamine HCl.
Analytical Characterization Workflow
A self-validating system of analytical techniques is crucial to confirm the identity, purity, and structure of the synthesized compound.[7]
Caption: Workflow for the analytical characterization of the final compound.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[7]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the base molecule (161.21 g/mol for C9H11N3).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Expected ¹H NMR signals would include a singlet for the N-methyl group, singlets for the indazole protons, multiplets for the aromatic protons, and a singlet for the CH2NH2 protons.
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High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.
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Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the hydrochloride salt.
Potential Applications in Drug Discovery
The indazole scaffold is a known pharmacophore that interacts with various biological targets, particularly protein kinases.[2] The structural features of (1-methyl-1H-indazol-6-yl)methanamine—specifically the N-methylated indazole core and the basic aminomethyl side chain at the 6-position—make it an attractive candidate for several therapeutic areas.
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Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The aminomethyl group can serve as an attachment point for further derivatization to target specific sub-pockets within the kinase domain, potentially leading to inhibitors for kinases implicated in cancer or inflammatory diseases.
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GPCR Ligands: The amine functionality can interact with acidic residues in G-protein coupled receptors (GPCRs), a large family of drug targets.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against a wide array of biological targets. Its indazole core provides a rigid anchor, while the methanamine group offers a vector for synthetic elaboration.
Below is a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for indazole-based inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
(1-methyl-1H-indazol-6-yl)methanamine HCl is a compound of significant interest for drug discovery, building upon the proven therapeutic potential of the indazole scaffold. This guide provides a comprehensive overview of its properties and a detailed, scientifically-grounded protocol for its synthesis and characterization. The presented workflows are designed to be both logical and self-validating, ensuring a high degree of confidence in the final product. The potential for this molecule and its future derivatives to modulate key biological pathways, such as kinase signaling, marks it as a valuable building block for the development of next-generation targeted therapies.
References
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Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]
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Talele, T. T. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 315-327. [Link]
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Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1473. [Link]
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Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5738. [Link]
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Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
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